Desfluoro Iloperidone (Impurity)

Overview

Description

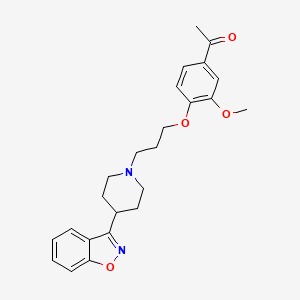

Desfluoro Iloperidone (Impurity) is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazole ring, a piperidine moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities .

Mechanism of Action

Target of Action

Desfluoro Iloperidone, also known as 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone, is an impurity of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

Iloperidone acts as an antagonist at the dopamine D2 and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby modulating the neurotransmission of dopamine and serotonin.

Biochemical Pathways

The biochemical pathways affected by Desfluoro Iloperidone are likely to be similar to those affected by Iloperidone. By blocking dopamine D2 and serotonin 5-HT2A receptors, it can influence various neural pathways, including those involved in mood regulation and cognitive function .

Pharmacokinetics

Iloperidone is well absorbed and metabolized in the liver via carbonyl reduction, hydroxylation (cyp2d6) and o-demethylation (cyp3a4) to form active metabolites . The time to peak plasma concentration occurs in 2 - 4 hours but elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers .

Result of Action

The antagonism of dopamine d2 and serotonin 5-ht2a receptors by iloperidone can result in changes in neurotransmission, potentially leading to improvements in symptoms of disorders like schizophrenia .

Action Environment

The action, efficacy, and stability of Desfluoro Iloperidone can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as the presence of polymorphisms in the CYP2D6 gene that can affect drug metabolism . Other factors, such as diet, concurrent medications, and overall health status, can also impact the drug’s action.

Biochemical Analysis

Biochemical Properties

The compound 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone is known to interact with several enzymes and proteins. It has been found to exhibit affinity for dopamine D2 receptors and for 5-HT2A receptors . It also displayed higher affinity for the dopamine D3 receptor than for the dopamine D4 receptor .

Cellular Effects

In cellular processes, 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone can influence cell function. It has been suggested to have a variety of in vivo activities suggestive of an atypical antipsychotic

Molecular Mechanism

At the molecular level, 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have higher affinity for the 5-HT2A than for the 5-HT2C receptor .

Preparation Methods

The synthesis of Desfluoro Iloperidone (Impurity) involves multiple steps, typically starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

Chemical Reactions Analysis

Desfluoro Iloperidone (Impurity) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Desfluoro Iloperidone (Impurity) has a wide range of scientific research applications:

Comparison with Similar Compounds

Desfluoro Iloperidone (Impurity) can be compared with other benzoxazole derivatives, such as:

Paliperidone: Another antipsychotic drug with a similar benzoxazole structure but different pharmacological properties.

Iloperidone: Shares structural similarities but has distinct therapeutic applications and receptor binding profiles.

Risperidone: A well-known antipsychotic with a benzoxazole ring, used for treating schizophrenia and bipolar disorder.

These compounds highlight the unique properties and applications of Desfluoro Iloperidone (Impurity) in medicinal chemistry.

Biological Activity

Desfluoro iloperidone is an impurity associated with iloperidone, an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. Understanding the biological activity of this compound is essential for assessing its pharmacological implications and safety profile.

Chemical Profile

Desfluoro iloperidone is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 408.5 g/mol

- CAS Number : 133454-46-3

This compound is a derivative of iloperidone, which itself is a piperidinylbenzisoxazole. Its structural modification involves the removal of a fluorine atom, which may influence its interaction with biological targets.

Receptor Binding Affinity

The biological activity of desfluoro iloperidone can be inferred from studies on iloperidone itself. Iloperidone demonstrates a Ki value of 5.6 nM for the serotonin 5HT2A receptor and a Ki value of 6.3 nM for dopamine D2 receptors, indicating a strong affinity for these targets . The removal of the fluorine atom in desfluoro iloperidone may alter these affinities, potentially reducing its therapeutic effects or modifying side effects.

Case Studies and Clinical Reports

While specific case studies focusing solely on desfluoro iloperidone are scarce, insights can be drawn from reports on iloperidone:

-

Overdose Case : A case involving a 27-year-old male who ingested 84 mg of iloperidone showed prolonged QTc intervals without fatal outcomes. This suggests that similar effects might be observed with desfluoro iloperidone due to its structural similarity .

Mg ingested Duration Highest QTc Symptoms 84 Acute 527 ms Tachycardia, sedation - Long-term Treatment Effects : Longitudinal studies indicate that iloperidone has a favorable safety profile with low rates of extrapyramidal symptoms (EPS). Given that desfluoro iloperidone may have similar pharmacological properties, it could also exhibit reduced EPS liability .

Impurity Profiling

Impurity profiling studies emphasize the need to understand the impact of impurities like desfluoro iloperidone on drug safety and efficacy. The presence of such impurities can alter the pharmacokinetic and pharmacodynamic profiles of the primary drug, potentially leading to unexpected adverse effects.

Table: Comparison of Iloperidone and Desfluoro Iloperidone

| Property | Iloperidone | Desfluoro Iloperidone |

|---|---|---|

| Molecular Formula | CHNO | CHNO |

| Molecular Weight | 408.5 g/mol | 408.5 g/mol |

| Receptor Affinity (5HT2A) | Ki = 5.6 nM | TBD |

| Receptor Affinity (D2) | Ki = 6.3 nM | TBD |

| Common Side Effects | Dizziness, hypotension | TBD |

Properties

IUPAC Name |

1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLSZDJAXFXJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.